molecular formula C12H11BrN2O2 B11759855 ethyl 3-bromo-1-phenyl-1H-pyrazole-4-carboxylate

ethyl 3-bromo-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B11759855
M. Wt: 295.13 g/mol
InChI Key: XYEJPKOHVOQEDR-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-1-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine, followed by bromination to introduce the bromo substituent at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to the formation of various oxidized or reduced pyrazole compounds .

Scientific Research Applications

Ethyl 3-bromo-1-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Ethyl 3-chloro-1-phenyl-1H-pyrazole-4-carboxylate
  • Ethyl 3-iodo-1-phenyl-1H-pyrazole-4-carboxylate
  • Ethyl 3-fluoro-1-phenyl-1H-pyrazole-4-carboxylate

Comparison: Ethyl 3-bromo-1-phenyl-1H-pyrazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, iodo, and fluoro analogs, the bromo derivative may exhibit different chemical and biological activities, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

ethyl 3-bromo-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)10-8-15(14-11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

XYEJPKOHVOQEDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1Br)C2=CC=CC=C2

Origin of Product

United States

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